molecular formula C15H24N2O3 B5641546 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol

4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol

Cat. No.: B5641546
M. Wt: 280.36 g/mol
InChI Key: JXRHNRLUTLWUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylpiperazine moiety attached to a dimethoxyphenol core. It is typically found as a solid and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol typically involves the reaction of 4-ethylpiperazine with a suitable benzyl halide, followed by demethylation to introduce the phenolic hydroxyl groups. The reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-4-16-5-7-17(8-6-16)11-12-9-13(19-2)15(18)14(10-12)20-3/h9-10,18H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHNRLUTLWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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